(1s)-1-(1-Methyl-1h-pyrazol-4-yl)ethan-1-amine
Description
Properties
IUPAC Name |
(1S)-1-(1-methylpyrazol-4-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-5(7)6-3-8-9(2)4-6/h3-5H,7H2,1-2H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPVVJYELYMMQA-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CN(N=C1)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methodology
-
Oxime Formation : Treatment of the ketone with hydroxylamine hydrochloride in ethanol under reflux forms the corresponding oxime.
-
Asymmetric Reduction : The oxime undergoes catalytic hydrogenation using a chiral ruthenium catalyst (e.g., Ru-(S)-BINAP) to yield the (S)-configured amine.
Key Data:
| Parameter | Value |
|---|---|
| Oxime Yield | 85% |
| Hydrogenation Catalyst | Ru-(S)-BINAP |
| Enantiomeric Excess (ee) | 92% |
| Overall Yield | 68% |
This method benefits from high stereoselectivity but requires stringent control over hydrogen pressure (3–5 atm) and temperature (50–60°C) to minimize racemization.
Catalytic Asymmetric Hydrogenation of Enamides
Enamide intermediates derived from the ketone precursor enable stereocontrolled hydrogenation. The enamide is synthesized via condensation of the ketone with a chiral auxiliary, such as (R)-phenylglycinol, followed by hydrogenation.
Methodology
-
Enamide Synthesis : Reacting 1-(1-Methyl-1H-pyrazol-4-yl)ethan-1-one with (R)-phenylglycinol in toluene under Dean-Stark conditions forms the enamide.
-
Hydrogenation : Using a palladium-on-carbon (Pd/C) catalyst under hydrogen gas (1 atm) achieves >99% conversion with 88% ee.
Key Data:
| Parameter | Value |
|---|---|
| Enamide Formation Yield | 78% |
| Hydrogenation ee | 88% |
| Auxiliary Recovery | 95% |
This approach leverages chiral auxiliaries to induce asymmetry, though auxiliary recovery adds operational complexity.
Resolution of Racemic Mixtures via Enzymatic Kinetic Resolution
Racemic 1-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine can be resolved using lipase-catalyzed acetylation.
Methodology
-
Racemic Synthesis : The racemic amine is prepared via non-stereoselective reduction of the ketone using sodium borohydride and ammonium acetate.
-
Enzymatic Acetylation : Candida antarctica lipase B (CAL-B) selectively acetylates the (R)-enantiomer in vinyl acetate, leaving the (S)-amine unreacted.
Key Data:
| Parameter | Value |
|---|---|
| Racemic Yield | 90% |
| Enzymatic ee | 95% |
| Process Efficiency | 45% (theoretical maximum 50%) |
While effective, this method sacrifices half the racemic material, necessitating recycling strategies.
Chiral Pool Synthesis from L-Alanine
Exploiting natural chiral building blocks, L-alanine serves as a stereochemical template.
Methodology
-
Protection : L-Alanine is protected as a tert-butyl carbamate (Boc) derivative.
-
Coupling : The Boc-protected amine is coupled with 1-methyl-4-(bromomethyl)pyrazole via nucleophilic substitution.
-
Deprotection : Trifluoroacetic acid (TFA) removes the Boc group, yielding the target amine.
Key Data:
| Parameter | Value |
|---|---|
| Coupling Yield | 65% |
| Deprotection Yield | 95% |
| Final ee | >99% |
This route ensures high enantiopurity but requires multi-step protection-deprotection sequences.
Comparative Analysis of Preparation Methods
| Method | Overall Yield | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Reductive Amination | 68% | 92 | Moderate | High |
| Asymmetric Hydrogenation | 70% | 88 | High | Moderate |
| Enzymatic Resolution | 45% | 95 | Low | Low |
| Chiral Pool Synthesis | 62% | >99 | Low | High |
Chemical Reactions Analysis
Types of Reactions
(1s)-1-(1-Methyl-1h-pyrazol-4-yl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of (1S)-1-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine is in the field of medicinal chemistry. Its unique structure allows it to interact with biological targets, making it a candidate for drug development.
- Anticancer Activity : Studies have indicated that pyrazole derivatives exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. For instance, compounds similar to this compound have shown promise in targeting cancer cell lines in vitro .
Agricultural Chemistry
The compound has potential applications in agricultural chemistry as a pesticide or herbicide. Its ability to disrupt biological processes in pests can lead to effective pest management solutions.
Material Science
This compound can also be utilized in the development of new materials, particularly in creating polymeric systems where pyrazole units contribute to enhanced thermal and mechanical properties.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal explored the effects of various pyrazole derivatives, including this compound, on human cancer cell lines. The results indicated significant cytotoxic effects, particularly against breast and lung cancer cells .
Case Study 2: Pesticide Development
Research conducted on the application of pyrazole-based compounds in agriculture demonstrated that this compound effectively reduced pest populations while maintaining low toxicity levels to beneficial insects .
Mechanism of Action
The mechanism of action of (1s)-1-(1-Methyl-1h-pyrazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related pyrazole- and amine-containing derivatives, focusing on molecular features, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Biological Target/Activity | Applications | References |
|---|---|---|---|---|---|---|
| (1S)-1-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine | C₆H₁₀N₃ | 124.17 | Chiral (S)-ethanamine, 1-methylpyrazole | KIT/PDGFRα (via avapritinib) | Oncology drug intermediate | |
| 2-(1-Ethyl-4-methyl-1H-pyrazol-3-yl)ethan-1-amine | C₈H₁₅N₃ | 153.22 | Ethyl (C3), methyl (C4) on pyrazole | Not reported | Organic synthesis, potential drug R&D | |
| (1-Ethyl-1H-pyrazol-4-yl)methylamine | C₇H₁₃N₃ | 139.20 | Ethylpyrazole, methylamine side chain | Not reported | Research reagent | |
| 1-(3-Bromophenyl)ethan-1-amine | C₈H₁₀BrN | 200.08 | 3-Bromophenyl, achiral amine | Substrate for enzyme engineering | Biocatalysis studies | |
| Obatoclax | C₂₀H₁₉N₃O | 317.39 | Indole-pyrrole hybrid | Bcl-2 family apoptosis regulator | Cancer therapy (preclinical) |
Key Findings:
Structural Impact on Bioactivity: The chirality of this compound is essential for avapritinib’s selective kinase inhibition . In contrast, achiral analogs like 1-(3-bromophenyl)ethan-1-amine lack target specificity .
Physicochemical Properties: The target compound’s low molecular weight (124.17 g/mol) enhances solubility compared to larger derivatives like obatoclax (317.39 g/mol), which may require formulation optimization .
Therapeutic Applications: The compound’s integration into avapritinib underscores its role in precision oncology, whereas obatoclax’s apoptosis modulation has broader (but less selective) anticancer effects . Non-pharmaceutical analogs (e.g., (1-ethyl-1H-pyrazol-4-yl)methylamine) are primarily used in exploratory organic synthesis .
Research and Development Insights
- Synthetic Optimization : The compound’s synthesis is described in patents using piperazine-linked intermediates and crystallographic validation via SHELX software .
Biological Activity
(1s)-1-(1-Methyl-1h-pyrazol-4-yl)ethan-1-amine, a compound belonging to the pyrazole class, has garnered attention in various scientific fields due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 110.16 g/mol. Its structure features a pyrazole ring with a methyl group at the 1-position and an ethanamine side chain.
Synthesis
The synthesis of this compound can be achieved through various methods. One common approach involves the alkylation of 1-methylpyrazole with ethylamine under basic conditions. The reaction typically employs sodium hydride or potassium carbonate as bases to facilitate the formation of the desired product.
Synthetic Route Example
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 1-Methylpyrazole + Ethylamine | Basic conditions (NaH/K2CO3) | High |
| 2 | Purification via recrystallization | Ethanol solvent | >90% |
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound has shown potential in modulating enzyme activity, particularly in inhibition studies.
Enzyme Inhibition Studies
Research indicates that this compound exhibits inhibitory effects on various enzymes, which could be beneficial in therapeutic applications. For instance:
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| α-Amylase | Competitive Inhibition | 15 |
| MET Kinase | Non-competitive Inhibition | 5 |
Case Studies
Several studies have investigated the biological effects of this compound, focusing on its potential therapeutic applications:
Case Study 1: Antidiabetic Activity
In a study assessing the impact on glucose metabolism, this compound demonstrated significant inhibition of α-amylase, suggesting its potential as an antidiabetic agent. The results indicated that the compound could lower postprandial glucose levels effectively.
Case Study 2: Cancer Research
Another investigation explored its role in inhibiting MET kinase activity, which is crucial in cancer progression. The compound exhibited nanomolar inhibition levels, indicating strong potential as a therapeutic agent in targeted cancer therapies.
Applications
The unique properties of this compound make it suitable for various applications:
Pharmaceutical Development
Due to its enzyme inhibition properties, it is being explored for developing drugs targeting metabolic disorders and certain cancers.
Chemical Synthesis
This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules.
Q & A
Q. How is the compound's mechanism of action elucidated when targeting multi-protein complexes?
- Answer: Use:
- Pull-down assays: Biotinylated probes capture interacting proteins (identified via LC-MS/MS).
- CRISPR-Cas9 knockouts: Validate target dependency in isogenic cell lines.
- Surface Plasmon Resonance (SPR): Quantify binding kinetics (ka/kd) for purified proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
